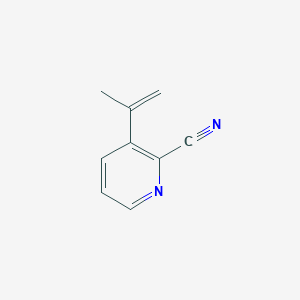

3-(Prop-1-en-2-yl)picolinonitrile

Descripción

3-(Prop-1-en-2-yl)picolinonitrile (CAS 1450634-01-1) is a nitrile-substituted pyridine derivative characterized by a prop-1-en-2-yl group at the 3-position of the pyridine ring. Its molecular structure combines the electron-withdrawing cyano group with a vinyl substituent, influencing its reactivity and physical properties. The compound is commercially available at 97% purity and is stabilized with tert-butylcatechol (TBC) to prevent polymerization or degradation during storage .

Propiedades

IUPAC Name |

3-prop-1-en-2-ylpyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7(2)8-4-3-5-11-9(8)6-10/h3-5H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFFSNKEUFVTAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=C(N=CC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 3-(Prop-1-en-2-yl)picolinonitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-bromopicolinonitrile with prop-1-en-2-yl magnesium bromide under an inert atmosphere . The reaction is typically carried out in anhydrous tetrahydrofuran (THF) at low temperatures, followed by quenching with water and extraction with an organic solvent. The crude product is then purified using column chromatography to obtain the desired compound in high yield .

large-scale synthesis would likely involve similar reaction conditions with optimization for higher yields and purity .

Análisis De Reacciones Químicas

3-(Prop-1-en-2-yl)picolinonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and specific catalysts to ensure high selectivity and yield. Major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

3-(Prop-1-en-2-yl)picolinonitrile has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 3-(Prop-1-en-2-yl)picolinonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, leading to the destabilization of microtubules in cancer cells . This results in cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy .

Comparación Con Compuestos Similares

Research Findings and Implications

Crystallographic Considerations

For instance, the dimethylamino group in 67988-53-8 could form hydrogen bonds, influencing crystal packing and solubility, whereas the non-polar vinyl group in 3-(Prop-1-en-2-yl)picolinonitrile might favor hydrophobic interactions .

Actividad Biológica

3-(Prop-1-en-2-yl)picolinonitrile, a compound with the molecular formula CHN, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of 3-(Prop-1-en-2-yl)picolinonitrile features a picolinonitrile backbone with a prop-1-en-2-yl substituent. Its unique configuration contributes to its biological activity, particularly in enzyme inhibition and interaction with cellular targets.

Research indicates that 3-(Prop-1-en-2-yl)picolinonitrile exhibits significant biological activities primarily through the following mechanisms:

- Tubulin Inhibition : The compound has been shown to inhibit tubulin polymerization, which is crucial for cell division and growth. This mechanism is particularly relevant in cancer research, where disrupting microtubule dynamics can lead to apoptosis in cancer cells.

- Antimicrobial Activity : Preliminary studies suggest that 3-(Prop-1-en-2-yl)picolinonitrile possesses antimicrobial properties, potentially making it a candidate for developing new antibiotics.

Biological Activity Data

The following table summarizes key biological activities and findings related to 3-(Prop-1-en-2-yl)picolinonitrile:

| Biological Activity | Effect | Reference |

|---|---|---|

| Tubulin Polymerization | Inhibition observed | |

| Antimicrobial Activity | Effective against various strains | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Study 1: Anticancer Properties

A study investigated the cytotoxic effects of 3-(Prop-1-en-2-yl)picolinonitrile on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent. The mechanism was linked to tubulin inhibition, leading to disrupted mitotic processes.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of this compound against various bacterial strains. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.